molecular formula C14H19ClO B1266393 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane CAS No. 80443-63-6

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Cat. No.: B1266393
CAS No.: 80443-63-6
M. Wt: 238.75 g/mol
InChI Key: QLCGXXYDHCTVKP-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane is a useful research compound. Its molecular formula is C14H19ClO and its molecular weight is 238.75 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCGXXYDHCTVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042247
Record name 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane
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Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-
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CAS No.

80443-63-6
Record name 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane
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Record name 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane
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Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-
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Record name 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane
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Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)
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Record name 2-TERT-BUTYL-2-(2-(4-CHLOROPHENYL)ETHYL)OXIRANE
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Biological Activity

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, commonly referred to as 2-tert-butyl-2-(4-chlorophenyl)ethyl oxirane, is a chemical compound with notable biological activity, particularly in the field of agrochemicals. This compound is characterized by its unique oxirane structure and the presence of a chlorophenyl group, which contribute to its reactivity and biological properties.

  • Molecular Formula : C14H19ClO
  • CAS Number : 80443-63-6
  • Molecular Weight : 238.75 g/mol
  • Physical State : Colorless oil
  • Solubility : Slightly soluble in methanol and chloroform

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an intermediate in the synthesis of fungicides. The compound's epoxide functional group is known for its high reactivity, making it suitable for various nucleophilic substitution reactions.

Key Biological Activities:

  • Fungicidal Properties : The compound serves as a precursor for several fungicides, exhibiting significant efficacy against various fungal pathogens. Its derivatives are particularly valuable in agricultural applications due to their ability to inhibit fungal growth.
  • Interaction with Biological Molecules : Studies indicate that the chlorophenyl moiety enhances the compound's binding affinity to biological targets, which is crucial for its effectiveness as a fungicide.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Fungicidal Efficacy : Research has demonstrated that derivatives of this compound exhibit potent antifungal activity. For example, a study highlighted its effectiveness against Fusarium species, which are known to cause significant crop losses.
  • Mechanism of Action : The mechanism by which this compound exerts its fungicidal effects involves disruption of fungal cell wall synthesis and interference with cellular processes essential for fungal growth. This has been confirmed through various in vitro assays.
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of similar compounds have revealed that modifications to the chlorophenyl group can significantly impact biological activity. For instance, increasing lipophilicity often correlates with enhanced bioavailability and efficacy against target organisms.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other fungicides reveals distinct advantages and applications:

Compound NameStructureUnique Features
TebuconazoleC16H22ClN3OSystemic fungicide with additional nitrogen atoms
PropiconazoleC15H17ClN3OSimilar fungicidal properties but different mechanisms
ChlorothalonilC8Cl4N2Non-systemic fungicide with broader spectrum

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H19ClO
  • Molecular Weight : 238.75 g/mol
  • CAS Number : 80443-63-6
  • Structure : The compound features an epoxide functional group, which is known for its reactivity in various chemical reactions.

Agrochemical Applications

The primary application of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane lies in its role as a precursor for synthesizing fungicides. Its derivatives exhibit notable fungicidal properties, making them valuable in agricultural practices aimed at controlling fungal diseases in crops. The presence of the chlorophenyl group enhances the compound's lipophilicity and bioavailability, increasing its effectiveness as a fungicide.

Key Fungicides Derived from the Compound:

  • Tebuconazole : A systemic fungicide widely used in agriculture.
  • Propiconazole : Similar in action but with a different chemical structure.
  • Chlorothalonil : A non-systemic fungicide that acts differently from oxirane derivatives.

Analytical Applications

In addition to its agricultural uses, this compound has applications in analytical chemistry. It can be separated and analyzed using high-performance liquid chromatography (HPLC). The reverse phase HPLC method involves using acetonitrile and water as the mobile phase, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid .

HPLC Method Overview:

  • Column Type : Newcrom R1 HPLC column
  • Mobile Phase : Acetonitrile and water (with optional formic acid for MS compatibility)
  • Application : Suitable for isolating impurities and conducting pharmacokinetic studies.

Research has indicated that this compound interacts with biological nucleophiles, influencing its efficacy as a fungicide. Studies focus on how this compound binds to enzymes or other biological molecules, which is critical for understanding its biological activity and potential therapeutic applications.

Preparation Methods

Trimethylsulfonium Methylsulfate-Mediated Epoxidation

A two-step process developed in US10053436B2 uses dimethyl sulfide (DMS) and dimethyl sulfate (DMSA) to form trimethylsulfonium methylsulfate, which reacts with 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. Key parameters include:

  • Molar ratio : DMS:DMSA = 1:1–2:1
  • Solvent : Aqueous KOH with ≤10% organic co-solvent (e.g., THF)
  • Temperature : 25–60°C
  • Yield : 80–85%

This method minimizes organic solvent use, enhancing sustainability while maintaining high yields.

Trimethylsulfonium Bromide Approach

Earlier methods, such as those in US4988829A, employ trimethylsulfonium bromide (formed from DMS and methyl bromide) under basic conditions:

  • Base : Sodium hydride (NaH) or potassium tert-butoxide
  • Solvent : Tetrahydrofuran (THF) or dichloromethane
  • Reaction time : 4–8 hours at 0–25°C
  • Yield : 70–75%

While effective, this route faces criticism for methyl bromide’s toxicity and stringent handling requirements.

Nucleophilic Epoxidation with Phase-Transfer Catalysts

CN110713472A introduces a phase-transfer catalytic system to accelerate epoxidation:

Reaction Parameters

  • Substrate : 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one
  • Epoxidizing agent : Dimethyl sulfate
  • Catalyst : Tetrabutylammonium bromide (TBAB)
  • Solvent : Toluene/N-methylpyrrolidone (NMP) (1:1.5–2.6 mass ratio)
  • Base : NaOH or K2CO3
  • Temperature : 25–140°C
  • Time : 2–6 hours
  • Yield : 88–92%

This method reduces reaction time by 50% compared to conventional approaches while improving energy efficiency.

Solvent and Base Optimization

Solvent Systems

Solvent selection critically impacts reaction kinetics and yield:

Solvent Boiling Point (°C) Polarity Yield (%) Source
Toluene 110 Low 85
NMP 202 High 92
DMSO 189 High 89
Methanol 65 Moderate 78

Polar aprotic solvents (NMP, DMSO) enhance ylide stability, whereas toluene facilitates easier product isolation.

Base Selection

Alkali choice influences deprotonation efficiency:

  • NaOH : Rapid reaction but requires strict temperature control to avoid hydrolysis.
  • K2CO3 : Slower kinetics but milder conditions, suitable for heat-sensitive substrates.
  • NaH : High reactivity but incompatible with protic solvents.

Catalytic Innovations

Phase-Transfer Catalysts (PTCs)

TBAB and crown ethers (e.g., 18-crown-6) improve interfacial interactions in biphasic systems, reducing reaction time from 12 hours to 4–6 hours.

Metal-Free Catalysis

Recent advancements eliminate metal catalysts to reduce contamination risks. For example, CN109336848B employs DMSO as both solvent and oxidizing agent:

  • Substrate : 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one
  • Oxidizing agent : Trimethylsulfoxonium chloride
  • Base : KOH
  • Temperature : 40°C
  • Yield : 91%

Comparative Analysis of Methodologies

Method Reaction Time (h) Temperature (°C) Yield (%) Key Advantage
Sulfonium ylide (US10053436B2) 3–5 25–60 80–85 Low solvent use
Phase-transfer (CN110713472A) 2–6 25–140 88–92 Rapid kinetics
DMSO-mediated (CN109336848B) 4–6 40 89–91 Metal-free
Trimethylsulfonium bromide (US4988829A) 4–8 0–25 70–75 Established protocol

Industrial-Scale Process Design

Continuous Flow Systems

Adoption of continuous flow reactors (CFRs) enhances scalability:

  • Residence time : 30–60 minutes
  • Throughput : 50–100 kg/day
  • Purity : ≥99%

Waste Mitigation

  • Solvent recovery : Distillation recovers >95% NMP or toluene.
  • Byproduct utilization : Trimethylsulfoxide (from DMSO routes) is recycled as industrial solvent.

Q & A

Q. What are the recommended synthetic pathways for 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane?

The compound can be synthesized via oxidation reactions of substituted alkenes, such as 2-Chloro-3-(2-ethylphenyl)-1-propene, which undergoes epoxidation to form oxirane derivatives. Substitution reactions using chlorinated precursors and tert-butyl groups are also viable. Optimization of reaction conditions (e.g., temperature, catalysts like mCPBA) is critical to maximize yield and purity .

Q. How is this compound structurally characterized in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary methods. The molecular formula (C₁₄H₁₉ClO) and weight (238.76 g/mol) provide foundational data for spectral matching. Gas Chromatography-Mass Spectrometry (GC-MS) can resolve stereoisomers, though cis/trans configurations may require computational modeling for unambiguous assignment .

Q. What are the key applications of this compound in pharmaceutical research?

It serves as an intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals. For example, its structural analogs are precursors to tebuconazole, a triazole fungicide. The tert-butyl and chlorophenyl groups enhance steric hindrance and metabolic stability, making it valuable in drug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) may arise from impurities or stereochemical complexity. Hybrid approaches combining Density Functional Theory (DFT) calculations with experimental spectra (e.g., comparing predicted vs. observed ¹³C chemical shifts) can validate structural assignments. Cross-referencing with EPA/NIH spectral databases is recommended .

Q. What safety protocols are critical for handling this compound due to genotoxicity concerns?

Evidence suggests potential genotoxicity from chlorinated intermediates. Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Waste should be neutralized with sodium bicarbonate before disposal. Regular genotoxicity assays (e.g., Ames test) are advised for derivatives .

Q. What mechanistic insights govern its reactivity in substitution and addition reactions?

The electron-withdrawing 4-chlorophenyl group directs electrophilic attacks to the oxirane ring. Nucleophilic ring-opening reactions (e.g., with amines or thiols) proceed via SN2 mechanisms, while steric effects from the tert-butyl group influence regioselectivity. Kinetic studies under varying pH and solvent polarities can map reaction pathways .

Q. How does this compound contribute to agrochemical research, specifically fungicide development?

As a structural analog of tebuconazole, it inhibits fungal cytochrome P450 enzymes. Researchers modify its oxirane ring to enhance binding affinity to sterol 14α-demethylase. Comparative studies with fenbuconazole derivatives reveal structure-activity relationships (SARs) critical for optimizing antifungal potency .

Q. What strategies enable enantioselective synthesis of its derivatives?

Chiral catalysts, such as Jacobsen’s salen-Co complexes, can induce asymmetry during epoxidation. Recent work using (S)-2-((R)-fluoro(phenyl)methyl)oxirane as a chiral auxiliary demonstrates >90% enantiomeric excess (ee) in α-chiral amine derivatives, validated by chiral HPLC .

Q. How does the compound’s oxidative stability impact material science applications?

The tert-butyl group enhances resistance to thermal and oxidative degradation. Accelerated aging studies (e.g., under UV light or elevated temperatures) coupled with FT-IR analysis of epoxy ring integrity can quantify stability. Such data inform its use in specialty polymers .

Q. What role does it play as a biochemical probe in enzyme studies?

Fluorinated derivatives act as mechanistic probes for cytochrome P450 enzymes. Radiolabeled versions (e.g., ¹⁴C-tagged) track metabolic pathways in vitro, while X-ray crystallography of enzyme-inhibitor complexes reveals binding motifs. This aids in designing targeted inhibitors for disease-related enzymes .

Methodological Notes

  • Data Contradictions : Cross-validate spectral data with computational models (DFT, molecular dynamics) to resolve ambiguities .
  • Experimental Design : Use Design of Experiments (DoE) to optimize reaction conditions, focusing on variables like solvent polarity and catalyst loading .
  • Safety Compliance : Adhere to EPA guidelines for chlorinated compounds, including genotoxicity testing and proper waste management .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane
Reactant of Route 2
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2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

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